![molecular formula C9H16N2 B11920448 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane CAS No. 768379-02-8](/img/structure/B11920448.png)
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diazadispiro[214~5~2~3~]undecane is a spirocyclic compound characterized by its unique structural framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. For instance, the use of cyclization reactions involving nitrogen-containing precursors can lead to the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Substitution reactions can occur at specific positions within the spirocyclic structure, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane has found applications in several scientific research areas, including:
Biology: Its structural features allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s biological activity has shown promise in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to target proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another nitrogen-containing spirocyclic compound with distinct chemical properties.
1,7-Diazaspiro[5.5]undecane: A related spirocyclic compound with similar structural features.
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro[5.1.11.2]henicosan-21-one: A spirocyclic compound with both oxygen and nitrogen atoms in its structure.
Uniqueness
6,7-Diazadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific arrangement of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
768379-02-8 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
6,7-diazadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)3-4-9(7-8)5-6-10-11-9/h10-11H,1-7H2 |
InChI-Schlüssel |
YXGHHZOEVBHVFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCC3(C2)CCNN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)
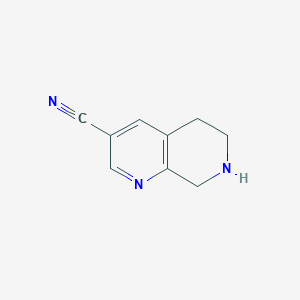

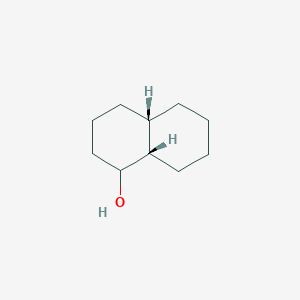
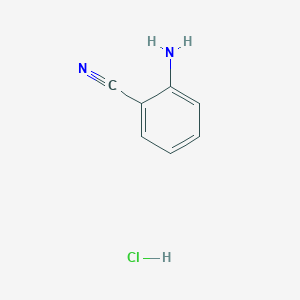
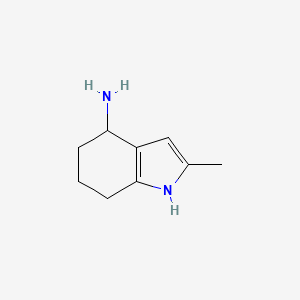
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)

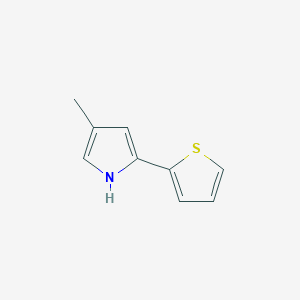
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)

